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Compound of Interest

Compound Name: 3-Bromo-5-methylpyridine

Cat. No.: B130446

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-methylpyridine, also known as 3-bromo-5-picoline, is a pivotal heterocyclic
building block in modern organic synthesis. Its unique structure, featuring a pyridine ring
functionalized with both a bromine atom and a methyl group, offers significant versatility for
creating complex molecular architectures. This guide provides a comprehensive overview of its
physicochemical properties, detailed synthetic methodologies, key chemical reactions, and
significant applications, particularly within the pharmaceutical and agrochemical industries. By
synthesizing technical data with practical insights, this document serves as an essential
resource for professionals engaged in chemical research and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials
science, widely distributed in natural products like alkaloids and forming the core of numerous
synthetic compounds.[1] Among these, 3-Bromo-5-methylpyridine (CAS No. 3430-16-8) has
emerged as a critical intermediate.[2] The strategic placement of the bromine atom at the 3-
position and the methyl group at the 5-position imparts a unique reactivity profile, making it a
valuable precursor for a range of transformations.

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond
formation, most notably through palladium-catalyzed cross-coupling reactions.[2] This
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capability is instrumental in the construction of biaryl and hetero-biaryl motifs, which are
prevalent in many biologically active molecules.[3][4] Consequently, 3-Bromo-5-
methylpyridine is frequently employed in the synthesis of pharmaceuticals, such as kinase
inhibitors and receptor ligands, as well as agrochemicals like pesticides and herbicides.[2][5]
This guide aims to provide a deep technical understanding of this compound to facilitate its
effective utilization in research and manufacturing.

Physicochemical Properties and Identification

3-Bromo-5-methylpyridine is a colorless liquid or a white to off-white crystalline solid at room
temperature, with a characteristic mild odor.[2][6] A thorough understanding of its physical and
chemical properties is essential for its safe handling, storage, and application in synthesis.

Key Properties

Property Value

Source(s)

IUPAC Name

3-bromo-5-methylpyridine

[7]

3-Bromo-5-picoline, 5-Bromo-

Synonyms o [2][5]
3-picoline

CAS Number 3430-16-8

Molecular Formula CeHeBrN

Molecular Weight 172.02 g/mol
Colorless liquid or white to off-

Appearance , _ [21[6]
white solid

Melting Point 16.5-16.7 °C [2]

Boiling Point 197.4 °C at 760 mmHg [2]

Density 1.4869 g/mL at 25 °C

Flash Point 91 °C (195.1 °F) - closed cup [6]

Refractive Index

n20/D 1.5618

Solubility

Soluble in ethanol, DMSO;

slightly soluble in water

[8]

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_3_Bromo_2_methylpyridine.pdf
https://www.mdpi.com/1420-3049/22/2/190
https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/3430-16-8.html
https://www.chemimpex.com/products/17060
https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/3430-16-8.html
https://www.nbinno.com/article/other-organic-chemicals/understanding-the-properties-and-synthesis-of-3-bromo-5-methylpyridine-od
https://pubchem.ncbi.nlm.nih.gov/compound/817713
https://www.guidechem.com/dictionary/en/3430-16-8.html
https://www.chemimpex.com/products/17060
https://www.guidechem.com/dictionary/en/3430-16-8.html
https://www.nbinno.com/article/other-organic-chemicals/understanding-the-properties-and-synthesis-of-3-bromo-5-methylpyridine-od
https://www.guidechem.com/dictionary/en/3430-16-8.html
https://www.guidechem.com/dictionary/en/3430-16-8.html
https://www.nbinno.com/article/other-organic-chemicals/understanding-the-properties-and-synthesis-of-3-bromo-5-methylpyridine-od
https://www.nbinno.com/?news/bd-3-bromo-5-methylpyridine-synthesis-properties-industrial-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-5-
methylpyridine.

'H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides
characteristic signals for the aromatic protons on the pyridine ring and the methyl group
protons. The distinct chemical shifts and coupling patterns allow for unambiguous structure
verification.[9]

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 33C NMR spectrum shows distinct
peaks for each of the six carbon atoms in the molecule, providing further structural
confirmation.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound, with the characteristic isotopic pattern of bromine (*°Br and 8Br in an
approximate 1:1 ratio) being a key diagnostic feature.[9]

e Infrared Spectroscopy (IR): The IR spectrum displays characteristic absorption bands
corresponding to C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the
pyridine ring, and C-Br stretching.[9]

Synthesis of 3-Bromo-5-methylpyridine

The synthesis of 3-Bromo-5-methylpyridine is not a trivial process and typically involves
multi-step sequences starting from more readily available precursors. The choice of synthetic
route often depends on the desired scale, purity requirements, and available starting materials.
A common and patented method involves a three-step process starting from 3-nitro-5-
chloropyridine.[1]

Representative Synthetic Workflow

This workflow illustrates a robust pathway to synthesize 3-Bromo-5-methylpyridine,
highlighting the key transformations and intermediates.
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Caption: Synthetic pathway to 3-Bromo-5-methylpyridine.
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Detailed Experimental Protocol

The following protocol is a synthesized representation of a common laboratory-scale synthesis.

[1]
Step 1: Synthesis of 3-Nitro-5-methylpyridine

 In a suitable reaction vessel under an inert atmosphere, react diethyl malonate with an alkali
metal (e.g., sodium) in a solvent like toluene to form the corresponding salt.

e Add a toluene solution of 3-nitro-5-chloropyridine dropwise to the salt solution to initiate a
condensation reaction. The molar ratio of diethyl malonate to alkali metal to 3-nitro-5-
chloropyridine is typically around 5:1.1:1.[1]

o Following the condensation, subject the reaction mixture to acidic conditions to induce
decarboxylation, yielding 3-nitro-5-methylpyridine.

Step 2: Synthesis of 3-Amino-5-methylpyridine

Dissolve the 3-nitro-5-methylpyridine from Step 1 in methanol.

Add a catalytic amount of Palladium on carbon (Pd/C).

Perform hydrogenation reduction using hydrogen gas (Hz).

Upon reaction completion, filter off the catalyst and concentrate the filtrate to obtain 3-amino-
5-methylpyridine.[1]

Step 3: Synthesis of 3-Bromo-5-methylpyridine

o Dissolve the 3-amino-5-methylpyridine from Step 2 in an acidic solution (e.g., aqueous HBr)
to form the corresponding ammonium salt.

e Cool the mixture to between -10 °C and 0 °C.[1]

e Slowly add liquid bromine dropwise, followed by the dropwise addition of an aqueous
solution of sodium nitrite (NaNO3). This in-situ diazotization followed by bromination is a
variation of the Sandmeyer reaction.
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» After the addition is complete, carefully adjust the pH of the solution to be alkaline.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer,
and concentrate under reduced pressure to yield the final product, 3-bromo-5-
methylpyridine.[1]

Key Reactions and Synthetic Utility

The synthetic utility of 3-Bromo-5-methylpyridine stems from the reactivity of its bromine
substituent, which readily participates in a variety of cross-coupling reactions. This makes it an
invaluable building block for assembling more complex molecules.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstone reactions
in modern synthetic chemistry, and 3-Bromo-5-methylpyridine is an excellent substrate for
these transformations.

Key Cross-Coupling Reactions

3-Bromo-5-methylpyridine

Pd catalyst, BasePd catalyst, Base Pd/Cu catalyst, Base

Amino-substituted
5-methylpyridine
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Caption: Utility of 3-Bromo-5-methylpyridine in cross-coupling.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN107162963A
https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/3430-16-8.html
https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://www.benchchem.com/product/b130446?utm_src=pdf-body-img
https://www.benchchem.com/product/b130446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Suzuki-Miyaura Coupling: This reaction couples 3-Bromo-5-methylpyridine with an aryl or
vinyl boronic acid (or ester) to form a C-C bond, producing 3-aryl-5-methylpyridines.[2][4]
This is one of the most widely used methods for constructing biaryl structures. The reaction
is typically catalyzed by a palladium complex (e.g., Pd(PPhs)a4) in the presence of a base
(e.g., KsPOa or Na2CO0O:s).[3][4]

¢ Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling 3-Bromo-5-
methylpyridine with a primary or secondary amine.[2] It is a powerful tool for synthesizing
substituted anilines and related compounds, which are common in pharmaceuticals.

e Sonogashira Coupling: This reaction creates a C-C bond between 3-Bromo-5-
methylpyridine and a terminal alkyne, yielding 3-alkynyl-5-methylpyridines. It is catalyzed
by a combination of palladium and copper complexes.

Representative Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine
derivative.[3][4]

e Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon),
combine 3-Bromo-5-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv),
and a suitable base such as anhydrous potassium phosphate (K3sPOas, 2.0-3.0 equiv).[3]

o Catalyst Addition: Add the palladium catalyst, for example, Palladium(0)
tetrakis(triphenylphosphine) [Pd(PPhs)4] (typically 5 mol%).[3]

e Solvent and Reaction: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water (4:1 ratio).[4] Heat the reaction mixture to 85-95 °C and stir for the required time (often
12-24 hours), monitoring progress by TLC or GC-MS.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with
additional ethyl acetate.[3]

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. Purify the crude product by
flash column chromatography on silica gel to obtain the pure 3-aryl-5-methylpyridine.[3]
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Applications in Drug Discovery and Development

3-Bromo-5-methylpyridine is a valuable intermediate in the synthesis of a wide range of
biologically active compounds.[5] Its ability to serve as a scaffold for introducing diverse
functionalities via cross-coupling makes it highly attractive for constructing compound libraries
for high-throughput screening and for the synthesis of specific drug targets.

o Pharmaceutical Intermediates: It is a key starting material for synthesizing complex
molecules targeting various diseases, including neurological disorders and cancers (e.g., as
a precursor to kinase inhibitors).[2][5]

o Agrochemicals: In the agrochemical sector, it is used to produce advanced pesticides and
herbicides, contributing to crop protection.[5]

o Materials Science: The compound is also used in the development of specialty chemicals
and advanced materials, such as functional polymers and ligands for catalytic systems.[5]
[10]

Safety, Handling, and Storage

Proper handling of 3-Bromo-5-methylpyridine is crucial due to its potential hazards. It is
harmful if swallowed and can cause serious eye damage or irritation.[7]

GHS Hazard Information

Hazard Class Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed

) H318: Causes serious eye
Serious Eye Damage
damage

Skin Irritation H315: Causes skin irritation

) o H335: May cause respiratory
Respiratory Irritation o
irritation

(Source: GHS classifications may vary slightly by supplier)[7][11]
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Handling and Storage Recommendations

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated area or under a
chemical fume hood.[13]

o Handling: Avoid all personal contact, including inhalation of vapors or dust.[13] Do not eat,
drink, or smoke when handling. Wash hands thoroughly after handling.[14]

o Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][15] Recommended
storage temperature is often between 0-8 °C.[5] Keep away from incompatible materials.

o Spills: In case of a spill, clean up immediately using appropriate procedures. For dry spills,
avoid generating dust.[13]

Conclusion

3-Bromo-5-methylpyridine is a highly versatile and synthetically valuable intermediate. Its
well-defined physicochemical properties and, most importantly, its reactivity in palladium-
catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists,
process chemists, and materials scientists. A thorough understanding of its synthesis, reaction
profile, and safe handling procedures, as outlined in this guide, is essential for leveraging its full
potential in the innovation and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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